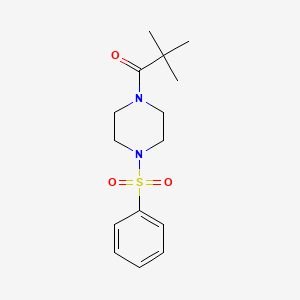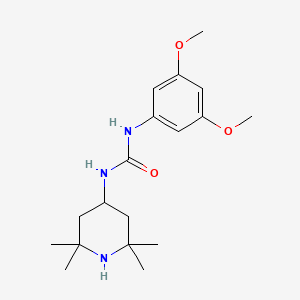
1-(2,2-dimethylpropanoyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-4-(phenylsulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for several decades. It is a potent and selective neurotoxin that targets noradrenergic neurons in the brain and has been studied extensively for its effects on behavior, cognition, and physiology.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
1-(2,2-dimethylpropanoyl)-4-(phenylsulfonyl)piperazine, through its derivatives, has been investigated for its metabolic pathways, particularly focusing on its oxidative metabolism. For instance, a study on the metabolism of Lu AA21004, a novel antidepressant related to the chemical family of this compound, found that it undergoes various metabolic transformations, including oxidation to hydroxy-phenyl metabolite, sulfoxide, N-hydroxylated piperazine, and benzylic alcohol, further oxidized to benzoic acid. This detailed metabolic mapping was facilitated using human liver microsomes and identified the involvement of multiple cytochrome P450 enzymes in these processes (Hvenegaard et al., 2012).
Therapeutic Potential
The therapeutic potential of derivatives of this compound spans across various domains, including their role as ligands for melanocortin receptors, which are crucial for understanding obesity and metabolic disorders. Research into substituted piperazines as ligands for melanocortin receptors elaborates on the synthesis and pharmacological characterization of these derivatives, showing promise for therapeutic applications by displaying selective activity across different receptor subtypes (Mutulis et al., 2004).
Antimicrobial and Anticancer Applications
In the search for novel antimicrobial and anticancer agents, derivatives of this compound have been synthesized and evaluated. These studies have led to the discovery of compounds with significant antibacterial, antifungal, and anticancer activities, highlighting the compound's versatility and potential as a basis for developing new therapeutic agents. For example, research on the anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, which are structurally related, has shown promising results in vitro against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Turov, 2020).
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-9-11-17(12-10-16)21(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKOWNLCPOCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4575634.png)
![2-[(4-methylphenyl)sulfonyl]-3-(1-naphthyl)acrylonitrile](/img/structure/B4575643.png)
![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4575659.png)
![4-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4575661.png)


![ethyl [3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4575679.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4575700.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4575706.png)
![N-[3-(methylthio)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4575708.png)
![N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4575710.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B4575726.png)
![1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B4575731.png)
